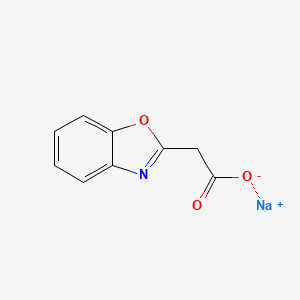

Sodium 1,3-benzoxazol-2-ylacetate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-(1,3-benzoxazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3.Na/c11-9(12)5-8-10-6-3-1-2-4-7(6)13-8;/h1-4H,5H2,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQQDWJWLYKACO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251919-71-7 | |

| Record name | Sodium1,3-benzoxazol-2-ylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Elucidation of Sodium 1,3 Benzoxazol 2 Ylacetate

Retrosynthetic Analysis of the 1,3-Benzoxazol-2-ylacetate Moiety

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the 1,3-benzoxazol-2-ylacetate moiety, the primary disconnection occurs at the carboxylate group and the benzoxazole (B165842) ring.

The sodium salt can be traced back to its corresponding carboxylic acid, 1,3-benzoxazol-2-ylacetic acid. This acid, in turn, can be synthesized from its ester, typically an ethyl or methyl ester of 1,3-benzoxazol-2-ylacetic acid. The core of the synthesis lies in the formation of the benzoxazole ring system. The most common and logical precursor for the benzoxazole ring is a 2-aminophenol (B121084) derivative.

The retrosynthetic pathway can be summarized as follows:

Sodium 1,3-benzoxazol-2-ylacetate is disconnected to 1,3-benzoxazol-2-ylacetic acid .

1,3-benzoxazol-2-ylacetic acid is disconnected to ethyl 1,3-benzoxazol-2-ylacetate .

Ethyl 1,3-benzoxazol-2-ylacetate is disconnected to the fundamental building blocks: 2-aminophenol and a suitable two-carbon unit, such as ethyl chloroacetate (B1199739) .

This analysis reveals that the key synthetic challenge is the construction of the benzoxazole ring, a topic explored in the subsequent sections.

Advanced Synthetic Strategies for the Benzoxazole Ring System

The formation of the benzoxazole ring is a cornerstone of this synthesis. Various methods have been developed, ranging from classical condensation reactions to modern catalytic systems.

Condensation Reactions Utilizing 2-Aminophenol Precursors

The most traditional and widely employed method for synthesizing the benzoxazole nucleus is the condensation of 2-aminophenol with various carbonyl-containing compounds. rsc.org This approach is versatile, allowing for the introduction of different substituents onto the 2-position of the benzoxazole ring.

In the context of synthesizing the 1,3-benzoxazol-2-ylacetate moiety, 2-aminophenol is reacted with a derivative of malonic acid or a related two-carbon electrophile. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic benzoxazole ring. The reaction conditions often require elevated temperatures and sometimes the use of a dehydrating agent or a catalyst. A variety of substituents on the 2-aminophenol, including electron-donating and electron-withdrawing groups, are generally well-tolerated in these reactions. organic-chemistry.org

Cyclization Reactions and Metal-Catalyzed Approaches

Modern organic synthesis has introduced more sophisticated methods for constructing the benzoxazole ring, often relying on metal catalysis to achieve higher efficiency and milder reaction conditions. organic-chemistry.org These methods can be broadly categorized into intramolecular cyclizations of pre-functionalized precursors.

One common strategy involves the intramolecular cyclization of ortho-haloanilides. rsc.orgrsc.org In this approach, a 2-haloaniline is first acylated with a suitable acyl chloride. The resulting anilide then undergoes an intramolecular C-O bond formation, typically catalyzed by a copper or iron catalyst, to form the benzoxazole ring. rsc.orgrsc.org While this method is effective, it often requires the use of a transition metal catalyst and a base. rsc.org

Another metal-catalyzed approach involves the direct C-H activation of benzoxazoles, followed by coupling with a suitable partner. acs.org However, for the synthesis of the 1,3-benzoxazol-2-ylacetate structure, building the ring from simpler precursors is generally more direct.

Recent research has also explored transition-metal-free approaches for the intramolecular cyclization of o-haloanilides, utilizing strong bases to promote the reaction via a benzyne (B1209423) intermediate. rsc.orgrsc.org

Table 1: Comparison of Metal-Catalyzed and Traditional Benzoxazole Synthesis

| Feature | Condensation of 2-Aminophenol | Metal-Catalyzed Cyclization of o-Haloanilides |

| Starting Materials | 2-Aminophenol, Carbonyl Compound | 2-Haloaniline, Acyl Chloride |

| Key Transformation | Intermolecular condensation and cyclization | Intramolecular C-O bond formation |

| Catalyst | Often acid or base catalyst, can be thermal | Copper, Iron, or other transition metals |

| Advantages | Readily available starting materials, versatile | Milder reaction conditions, high yields |

| Disadvantages | Can require harsh conditions | Use of potentially toxic metals, cost of catalysts |

Novel Catalytic Systems for Benzoxazole Formation

The quest for more sustainable and efficient synthetic methods has led to the development of novel catalytic systems for benzoxazole synthesis. These include nanocatalysts and ionic liquid catalysts, which offer advantages such as high catalytic activity, recyclability, and environmentally friendly reaction conditions. rsc.orgresearchgate.net

Nanocatalysts: Nanomaterials, due to their high surface-area-to-volume ratio, exhibit enhanced catalytic activity. researchgate.net Various nanocatalysts, including magnetic nanoparticles functionalized with acidic groups (e.g., Fe3O4@SiO2-SO3H), have been successfully employed for the synthesis of 2-arylbenzoxazoles from 2-aminophenol and aldehydes. ajchem-a.comajchem-a.com These catalysts can often be easily recovered using an external magnet and reused multiple times without a significant loss in activity, making the process more economical and sustainable. organic-chemistry.orgajchem-a.comajchem-a.com Other examples include palladium-supported nanocatalysts and TiO2-ZrO2 composites, which have been shown to be effective in promoting benzoxazole formation under mild conditions. rsc.org

Ionic Liquid Catalysts: Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts in organic reactions. bepls.com They are prized for their low volatility, thermal stability, and recyclability. bepls.comnih.gov Brønsted acidic ionic liquids have been demonstrated to be efficient catalysts for the condensation of 2-aminophenol with aldehydes to form benzoxazoles, often under solvent-free conditions. acs.orgnih.gov This approach offers high yields and simplified work-up procedures, as the ionic liquid can be easily separated from the product and reused. acs.orgnih.gov Bis-ionic liquids have also been reported as effective catalysts for benzoxazole synthesis at room temperature. tandfonline.com

Table 2: Examples of Novel Catalytic Systems in Benzoxazole Synthesis

| Catalyst System | Starting Materials | Key Advantages | Reference |

| Fe3O4@SiO2-SO3H Nanoparticles | 2-Aminophenol, Aromatic Aldehydes | Reusable, solvent-free, high efficiency | ajchem-a.comajchem-a.com |

| Brønsted Acidic Ionic Liquid Gel | 2-Aminophenol, Aldehydes | Recyclable, solvent-free, high yields | acs.orgnih.gov |

| Palladium-supported Nanocatalyst | 2-Aminophenol, Aldehydes | Good to excellent yields, reusability | rsc.org |

| TiO2-ZrO2 Catalyst | 2-Aminophenol, Aromatic Aldehydes | Green catalyst, short reaction time, high yield | rsc.org |

Specific Synthetic Pathways to this compound

Once the benzoxazole core is established, the final steps involve the formation of the acetate (B1210297) side chain and its conversion to the sodium salt.

Esterification and Saponification Routes to the Carboxylate Moiety

A common route to introduce the acetate group is through the reaction of a suitable benzoxazole precursor with an acetate derivative. For instance, if the benzoxazole ring is synthesized with a leaving group at the 2-position, it can be displaced by an enolate of an acetate ester.

A more direct and frequently used method involves the initial synthesis of ethyl 2-(benzoxazol-2-yl)acetate. This can be achieved by reacting 2-aminophenol with diethyl malonate or by the condensation of 2-aminophenol with ethyl cyanoacetate. Another reported synthesis involves the reaction of 1-H-tetrazole-5-amino benzoxazole with ethyl chloroacetate to produce ethyl -2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl) acetate. researchgate.net

The final step in the synthesis of the target molecule is the saponification of the ester, typically ethyl 1,3-benzoxazol-2-ylacetate. This is a standard hydrolysis reaction carried out using a base, most commonly sodium hydroxide (B78521), in an aqueous or alcoholic solution. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of the carboxylate anion and ethanol (B145695). The resulting sodium salt, this compound, can then be isolated from the reaction mixture.

Optimization of Reaction Conditions for Yield and Purity

The synthesis of the 1,3-benzoxazol-2-ylacetate core typically involves the condensation of 2-aminophenol with a suitable C2-synthon, such as a malonic acid derivative, followed by salification. The most common and direct route is the cyclization of 2-aminophenols with appropriate precursors. rsc.orgmdpi.comnih.gov The yield and purity of the resulting 2-substituted benzoxazole are highly dependent on reaction parameters including the choice of catalyst, solvent, temperature, and reaction time. organic-chemistry.orgresearchgate.net

Numerous methods have been developed for the synthesis of 2-substituted benzoxazoles, utilizing various catalysts such as Brønsted acids, metal catalysts (e.g., CuI, iron), and ionic liquids under different conditions. rsc.orgorganic-chemistry.orgorganic-chemistry.org For the synthesis of the acetic acid derivative, a plausible route is the reaction of 2-aminophenol with a malonic acid ester or diethyl malonate. The optimization of these conditions is crucial for achieving high yields and purity, minimizing side reactions, and ensuring the process is efficient and economical. mdpi.comnih.gov

Research into the synthesis of various 2-substituted benzoxazoles demonstrates that a combination of a Brønsted acid like p-toluenesulfonic acid (TsOH) and a co-catalyst such as copper iodide (CuI) in a suitable solvent like acetonitrile (B52724) can be highly effective. organic-chemistry.org The temperature is typically elevated to drive the condensation and cyclization, often in the range of 80-140 °C. organic-chemistry.orgnih.gov

Below is a representative table illustrating how reaction conditions could be optimized for the synthesis of the parent acid, 1,3-benzoxazol-2-ylacetic acid, from 2-aminophenol and diethyl malonate.

Interactive Data Table: Optimization of Reaction Conditions

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Toluene | 110 | 24 | 35 |

| 2 | TsOH (10) | Toluene | 110 | 18 | 65 |

| 3 | TsOH (10) | Acetonitrile | 80 | 18 | 72 |

| 4 | CuI (5) | Acetonitrile | 80 | 24 | 45 |

| 5 | TsOH (10) / CuI (5) | Acetonitrile | 80 | 16 | 85 |

| 6 | TsOH (10) / CuI (5) | DMF | 100 | 12 | 82 |

This table presents plausible, representative data for the optimization of 1,3-benzoxazol-2-ylacetic acid synthesis based on established methods for analogous compounds. organic-chemistry.org

Mechanistic Investigations of the Final Formation Step of this compound

The formation of the benzoxazole ring is a well-studied process. mdpi.comnih.govresearchgate.net The mechanism for the reaction between 2-aminophenol and a carbonyl precursor, such as an ester or acid, generally proceeds through two key stages:

Initial Amide/Imine Formation: The nucleophilic amino group of 2-aminophenol attacks the electrophilic carbonyl carbon of the reaction partner (e.g., diethyl malonate). This is often the initial step, leading to the formation of an intermediate amide or a related species. mdpi.com

Intramolecular Cyclization and Dehydration: The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon of the newly formed amide or an activated intermediate. This cyclization event forms a heterocyclic intermediate. Subsequent elimination of a water molecule (and ethanol in the case of an ester precursor) leads to the formation of the stable, aromatic benzoxazole ring. mdpi.comnih.gov

The final step to obtain this compound is a straightforward acid-base reaction. The parent carboxylic acid, 1,3-benzoxazol-2-ylacetic acid, is treated with a sodium base such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). The hydroxide or bicarbonate ion deprotonates the carboxylic acid, forming the sodium carboxylate salt and water (and carbon dioxide if bicarbonate is used). youtube.com

Chemical Transformations and Functionalization Reactions of this compound

The benzoxazole nucleus and the carboxylate group are both reactive sites that allow for a variety of chemical transformations. wikipedia.orgresearchgate.net

Derivatization at the Carboxylate Group (e.g., Esterification, Amidation)

The sodium carboxylate group is a versatile handle for further derivatization, primarily through conversion into esters and amides. These reactions typically require the protonation of the carboxylate to the free carboxylic acid, followed by a coupling reaction.

Esterification: The sodium salt can be converted to various esters. A common method involves reacting the salt with an alkyl halide (e.g., butyl bromide) under phase-transfer catalysis conditions. tandfonline.com Alternatively, the salt is first acidified to the carboxylic acid, which can then undergo Fischer esterification with an alcohol in the presence of an acid catalyst. youtube.com

Amidation: Amide bonds can be formed by coupling the carboxylate with primary or secondary amines. While direct coupling of sodium carboxylates is possible using strong coupling agents like HBTU or PyBOP, a more common route involves converting the salt to the free carboxylic acid. nih.govresearchgate.netresearchgate.net The acid is then activated with a peptide coupling reagent (e.g., EDC, DCC) before the addition of the amine to form the corresponding amide. researchgate.netvander-lingen.nl

Interactive Data Table: Derivatization of the Carboxylate Group

| Starting Material | Reagents | Product Type | Example Product |

| This compound | 1. HCl 2. CH₃OH, H₂SO₄ (cat.) | Ester | Methyl 1,3-benzoxazol-2-ylacetate |

| This compound | 1. HCl 2. SOCl₂ 3. NH₃ | Amide | 2-(1,3-benzoxazol-2-yl)acetamide |

| This compound | n-Butyl bromide, Aliquat 336 | Ester | Butyl 1,3-benzoxazol-2-ylacetate |

| This compound | 1. HCl 2. HBTU, DIPEA, Aniline | Amide | N-Phenyl-2-(1,3-benzoxazol-2-yl)acetamide |

This table provides examples of plausible derivatization reactions based on standard organic chemistry transformations. youtube.comtandfonline.comnih.gov

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring (e.g., Halogenation, Nitration)

Halogenation: Direct bromination or chlorination using reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in the presence of a catalyst can introduce a halogen atom onto the benzene ring. researchgate.net The conditions can be tuned to favor specific isomers.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid (a nitrating mixture) introduces a nitro group (NO₂) onto the ring, typically yielding a mixture of 5-nitro and 6-nitro isomers. researchgate.netpsu.eduyoutube.com In some cases, harsh nitrating conditions can lead to the opening of the azole ring. researchgate.net

Interactive Data Table: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Sodium 5-nitro-1,3-benzoxazol-2-ylacetate and Sodium 6-nitro-1,3-benzoxazol-2-ylacetate |

| Bromination | NBS, FeBr₃ | Sodium 5-bromo-1,3-benzoxazol-2-ylacetate |

| Chlorination | NCS, AlCl₃ | Sodium 5-chloro-1,3-benzoxazol-2-ylacetate |

| C7-Halogenation | NBS, Ru-catalyst | Sodium 7-bromo-1,3-benzoxazol-2-ylacetate |

This table outlines expected outcomes for EAS reactions on the benzoxazole ring based on established principles and studies on related structures. researchgate.netpsu.eduresearchgate.net

Modifications at the Oxazole (B20620) Ring System

The oxazole ring itself is relatively stable due to its aromatic character. wikipedia.org However, it can undergo specific reactions, often under forcing conditions or with specific catalytic systems.

Ring Opening: The benzoxazole ring can be opened under certain conditions. For instance, treatment with strong nucleophiles like secondary amines can lead to ring-opening to form N-(2-hydroxyphenyl) derivatives. rsc.org Hydrolysis under harsh acidic or basic conditions can also cleave the ring, ultimately leading to 2-aminophenol. patsnap.com

C-H Functionalization: While the C2 position is substituted in the target molecule, direct C-H functionalization is a key strategy for other benzoxazole derivatives. This often involves transition-metal catalysis (e.g., palladium, copper, rhodium) to introduce alkyl or aryl groups at specific positions on the heterocyclic ring. organic-chemistry.org

Cycloaddition Reactions: The oxazole ring can participate as a diene in Diels-Alder reactions, although this is less common for the more stable benzofused systems.

These transformations highlight the chemical versatility of this compound, allowing for its use as a scaffold for creating a diverse library of more complex molecules.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments would be employed to fully assign the structure of Sodium 1,3-benzoxazol-2-ylacetate.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the four aromatic protons on the benzoxazole (B165842) ring and the two protons of the methylene (B1212753) (CH₂) group. The aromatic protons would typically appear as complex multiplets in the range of δ 7.0-8.0 ppm. The methylene protons, being adjacent to the electron-withdrawing benzoxazole ring and the carboxylate group, would be expected to appear as a singlet at approximately δ 4.6-5.0 ppm.

The ¹³C NMR spectrum would display signals for all nine carbon atoms in the molecule. The benzoxazole ring carbons would resonate in the aromatic region (δ 110-155 ppm), with the C=N carbon appearing at the lower field end of this range. The carbonyl carbon of the acetate (B1210297) group is characteristically found at a very low field, typically δ 165-175 ppm. The methylene carbon would be expected in the δ 45-55 ppm region. In studies of similar N-substituted 1,3-benzoxazol-2(3H)-one derivatives, aromatic carbons are observed between δ 109-154 ppm, and carbonyl carbons are seen around δ 153 ppm. researchgate.netnih.gov

Illustrative NMR Data for this compound (Note: The following data is hypothetical and represents expected values based on the analysis of similar structures. researchgate.netnih.gov)

¹H NMR (DMSO-d₆, 400 MHz)| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.10 - 7.40 | m | 4H | Ar-H |

¹³C NMR (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 170.5 | C=O (carboxylate) |

| 153.8 | C=N |

| 142.1 | Ar-C (quaternary) |

| 130.9 | Ar-C (quaternary) |

| 124.0 | Ar-CH |

| 122.5 | Ar-CH |

| 110.0 | Ar-CH |

| 109.5 | Ar-CH |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by establishing through-bond connectivities between nuclei.

COSY (Correlation Spectroscopy): This proton-proton correlation experiment would be used to identify adjacent protons. sdsu.edu For this compound, cross-peaks in the COSY spectrum would confirm the connectivity between the neighboring protons within the aromatic ring system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu The HSQC spectrum would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methylene proton singlet to its specific carbon signal. This is invaluable for assigning the carbons in the crowded aromatic region of the ¹³C NMR spectrum. researchgate.netepfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals correlations between protons and carbons that are two or three bonds away. youtube.com This technique provides the long-range connectivity information needed to piece the entire structure together. Key expected HMBC correlations for this compound would include:

Correlations from the methylene protons to the carboxylate carbon (³J coupling).

Correlations from the methylene protons to the C=N carbon and the quaternary carbon of the benzoxazole ring to which the nitrogen is attached (²J and ³J couplings, respectively).

Correlations from the aromatic protons to their neighboring carbons within the ring.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, often to within a few parts per million (ppm). researchgate.net This precision allows for the determination of a unique elemental composition. For this compound (C₉H₆NNaO₃), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. This technique is a cornerstone for confirming the identity of novel compounds. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a series of product ions. The resulting fragmentation pattern provides a "fingerprint" that can be used to deduce the structure of the precursor ion. rsc.org For this compound, the anion [M-Na]⁻ would be a likely precursor ion in negative ion mode. A plausible fragmentation pathway would involve:

Initial loss of carbon dioxide (CO₂) from the carboxylate group.

Subsequent cleavage of the remaining side chain.

Fragmentation of the benzoxazole ring itself.

Analysis of related benzothiazole (B30560) and benzotriazole (B28993) derivatives by LC-MS/MS has demonstrated the power of this technique in identifying and structuring unknown compounds based on their characteristic fragmentation. nih.govresearchgate.net

Illustrative Fragmentation Data for the [M-Na]⁻ ion of the parent acid

| Precursor Ion (m/z) | Product Ions (m/z) | Plausible Neutral Loss |

|---|---|---|

| 192.03 | 148.04 | CO₂ (44 Da) |

| 192.03 | 118.04 | CH₂COO (74 Da) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The resulting spectra provide information about the functional groups present in the structure.

For this compound, key expected vibrational bands would include:

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Benzoxazole Moiety: A characteristic C=N stretching vibration around 1630-1680 cm⁻¹ and C-O-C stretching vibrations. nih.gov

Methylene Group: Symmetric and asymmetric C-H stretching vibrations typically in the 2850-2960 cm⁻¹ range. esisresearch.org

Carboxylate Group: This is a particularly diagnostic feature. Instead of the sharp C=O stretch of a carboxylic acid (~1700-1725 cm⁻¹), the sodium salt will exhibit two distinct bands: a strong, broad asymmetric stretching band (νₐₛ) around 1550-1610 cm⁻¹ and a weaker symmetric stretching band (νₛ) around 1400-1440 cm⁻¹.

Studies on similar benzoxazole structures have used IR and Raman spectroscopy to identify these characteristic functional group vibrations, confirming their presence within the synthesized molecules. nih.govesisresearch.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition and Chromophore Analysis

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores. The benzoxazole moiety in this compound acts as a significant chromophore, giving rise to characteristic absorption bands in the UV-Vis spectrum. The absorption of ultraviolet or visible light by the molecule promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur and their intensities are directly related to the electronic makeup of the molecule.

The UV-Vis spectrum of compounds containing the benzoxazole ring system is typically characterized by multiple absorption bands. These bands are generally attributed to π → π* and n → π* electronic transitions within the aromatic system and the heteroatoms. The extended conjugation between the benzene (B151609) ring and the oxazole (B20620) ring results in a complex spectrum.

In a related context, the study of the UV spectra of sodium (3-oxo-3,4-dihydro-2H- nih.govresearchgate.netscielo.brtriazino[4,3-c]quinazolin-4-yl)acetate in solvents of varying polarity revealed three distinct absorption bands. zsmu.edu.ua These were assigned based on the Braude classification, with the high-energy band corresponding to a 1La transition, a lower energy band to a 1Lb transition, and a third band arising from p-π conjugation throughout the entire molecular structure. zsmu.edu.ua A similar pattern of electronic transitions would be anticipated for this compound, with the precise wavelengths and intensities of the absorption maxima being influenced by the solvent environment and the specific substitution on the benzoxazole core. For instance, studies on sodium benzoate (B1203000) have shown a distinct absorption maximum around 224 nm. researchgate.net

Table 1: Expected Electronic Transitions for the Benzoxazole Chromophore

| Transition Type | Involved Orbitals | Expected Wavelength Region |

| π → π | π bonding to π antibonding | High to medium energy (UV region) |

| n → π | Non-bonding to π antibonding | Lower energy (UV or visible region) |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the crystal structure of this compound itself is not widely reported, detailed crystallographic data for closely related derivatives, such as methyl 1,3-benzoxazole-2-carboxylate, provides significant insight into the likely solid-state conformation and intermolecular interactions of the benzoxazole core. nih.gov

The study of methyl 1,3-benzoxazole-2-carboxylate revealed that it crystallizes in the monoclinic space group P21. nih.gov The molecule itself is nearly planar. nih.gov A key feature of the oxazole ring is the significantly shorter N1—C1 bond length of 1.293 (2) Å, which indicates a double bond character. nih.gov

It is highly probable that the anionic component of this compound would adopt a similar planar geometry and engage in comparable intermolecular interactions, with the sodium cation situated to balance the charge of the carboxylate group.

Table 2: Crystallographic Data for Methyl 1,3-benzoxazole-2-carboxylate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21 |

| N1=C1 Bond Length | 1.293 (2) Å |

| Molecular Geometry | Nearly planar |

| Key Intermolecular Interactions | C—H⋯N, C—H⋯O, C—O⋯π, π–π stacking |

This crystallographic information is essential for understanding the solid-state properties of this compound and for rationalizing its physical characteristics.

No Computational and Theoretical Chemistry Studies Found for this compound

A comprehensive search of scientific literature has revealed a significant gap in the computational and theoretical analysis of the chemical compound this compound. Despite the growing importance of computational methods in chemical research for predicting molecular structure, reactivity, and interactions, no specific studies detailing the application of these techniques to this particular compound could be identified.

Efforts to locate research on this compound within the domains of quantum chemical calculations, molecular dynamics simulations, in silico binding predictions, and quantitative structure-activity relationship (QSAR) modeling have been unsuccessful. This includes a lack of published data on:

Density Functional Theory (DFT) for geometry optimization and energy calculations.

Frontier Molecular Orbital (FMO) analysis for predicting its reactivity.

Molecular Electrostatic Potential (MEP) mapping to understand its charge distribution.

Molecular Dynamics (MD) simulations to explore its conformational landscape and behavior in different solvents.

Molecular Docking studies to predict its potential binding interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) models for any of its hypothetical derivatives.

While research exists for other derivatives of the broader benzoxazole class, the specific computational and theoretical characterization of this compound remains an unexplored area of scientific inquiry. The absence of such fundamental computational data hinders a deeper understanding of its electronic properties and potential applications. Further research is warranted to fill this knowledge void.

Computational and Theoretical Chemistry Studies of Sodium 1,3 Benzoxazol 2 Ylacetate

Reaction Pathway Computations for Synthetic Optimization

Computational and theoretical chemistry have emerged as indispensable tools for the in-depth investigation of reaction mechanisms and the optimization of synthetic routes for complex organic molecules, including derivatives of benzoxazole (B165842). While specific computational studies on the reaction pathways for the synthesis of Sodium 1,3-benzoxazol-2-ylacetate are not extensively documented in publicly available literature, valuable insights can be drawn from computational analyses of closely related benzoxazole syntheses. These studies provide a framework for understanding the energetic and stereochemical factors that govern the formation of the benzoxazole ring system and the introduction of substituents at the 2-position.

A notable example is the research on the synthesis of benzoxazole-2-carboxylate derivatives, which are structurally analogous to the acetate (B1210297) moiety of the target compound. In such studies, Density Functional Theory (DFT) calculations are a cornerstone for elucidating reaction mechanisms. For instance, the cyclization reaction of ethyl-oxalamide derivatives of 2-aminophenol (B121084) has been modeled using high-level theoretical methods like the CPCM/M06-2X/6-311++G(d,p)//B3LYP/6-31+G(d,p) level of theory in a solvent environment to provide a realistic representation of the reaction conditions.

These computational investigations are instrumental in mapping the potential energy surface of the reaction, which includes the identification and characterization of reactants, intermediates, transition states, and products. The calculation of the Gibbs free energy for each of these species allows for the determination of activation energies and reaction thermodynamics. This data is crucial for predicting the feasibility of a proposed reaction pathway and for understanding the factors that control reaction rates and product selectivity.

A key aspect of synthetic optimization that can be addressed through computational chemistry is the regioselectivity and stereoselectivity of the reaction. For example, in the formation of the benzoxazole ring, computational models can predict the likelihood of different cyclization pathways, such as the 5-endo-trig versus the 6-exo-trig cyclization. The calculated energy barriers for each pathway can explain why one product is formed preferentially over another, and these theoretical findings can be correlated with experimental observations.

The insights gained from these reaction pathway computations are directly applicable to the synthetic optimization of this compound. By understanding the transition state geometries and the electronic effects of substituents on the activation energies, chemists can rationally design improved synthetic strategies. This may involve the selection of more effective catalysts, the optimization of reaction conditions such as temperature and solvent, or the choice of starting materials with specific electronic properties to favor the desired reaction pathway and maximize the yield of the target compound.

The following interactive data table illustrates the type of information that can be generated from such computational studies, based on the findings for a model reaction leading to a benzoxazole-2-carboxylate derivative.

Interactive Data Table: Calculated Energies for a Model Benzoxazole Synthesis

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| Intermediate 1 | Initial adduct | -5.2 |

| Transition State 1 | First activation barrier | +15.8 |

| Intermediate 2 | Cyclized intermediate | -12.4 |

| Transition State 2 | Second activation barrier | +8.1 |

| Product | Benzoxazole derivative | -25.6 |

Note: The data in this table is illustrative and based on a model system. The values represent the relative Gibbs free energies calculated at the CPCM/M06-2X/6-311++G(d,p)//B3LYP/6-31+G(d,p) level of theory.

Investigation of Biological and Pharmacological Relevance of Sodium 1,3 Benzoxazol 2 Ylacetate

Contextualization within the Broad Spectrum of Benzoxazole (B165842) Biological Activities

The benzoxazole core, a bicyclic heterocyclic compound, is a prominent scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govjocpr.com Its structural similarity to naturally occurring nucleic bases like adenine (B156593) and guanine (B1146940) facilitates its interaction with biopolymers in living systems. researchgate.net Benzoxazole and its derivatives have been reported to exhibit a diverse range of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, analgesic, and anticonvulsant properties. jocpr.comresearchgate.net

The versatility of the benzoxazole ring allows for substitutions at various positions, leading to a vast library of compounds with distinct biological profiles. researchgate.net This has spurred significant research into synthesizing novel benzoxazole derivatives with enhanced efficacy and safety. researchgate.net The broad spectrum of activities highlights the importance of this heterocyclic system in the development of new therapeutic agents. nih.govjocpr.com For instance, some benzoxazole derivatives have been investigated as kinase inhibitors, which are crucial in cancer therapy. researchgate.net Others have shown potential as agents targeting neurodegenerative disorders and inflammatory conditions. nih.gov The inherent biological significance of the benzoxazole scaffold provides a strong rationale for the investigation of novel derivatives like Sodium 1,3-benzoxazol-2-ylacetate.

Table 1: Reported Biological Activities of Benzoxazole Derivatives

| Biological Activity | Description |

| Antimicrobial | Effective against various strains of bacteria and fungi. jocpr.comresearchgate.net |

| Anticancer | Shows cytotoxic effects against different cancer cell lines. nih.govjocpr.comresearchgate.netresearchgate.net |

| Anti-inflammatory | Reduces inflammation in various models. nih.govjocpr.comresearchgate.net |

| Analgesic | Provides pain relief. jocpr.com |

| Anticonvulsant | Shows potential in controlling seizures. researchgate.net |

| Antiviral | Exhibits activity against certain viruses. researchgate.net |

| Kinase Inhibition | Capable of inhibiting specific kinases involved in disease pathways. researchgate.net |

Methodologies for Assessing Potential Biological Interactions

To elucidate the biological and pharmacological relevance of this compound, a variety of in vitro and in silico methodologies are employed. These techniques are crucial for understanding how the compound interacts with biological systems at a molecular level.

Enzyme Inhibition Studies

Enzyme inhibition assays are fundamental in determining if a compound can modulate the activity of a specific enzyme. These studies are critical as many diseases are linked to the aberrant activity of enzymes. For benzoxazole derivatives, these studies have been instrumental in identifying their potential as therapeutic agents. For instance, some benzoxazole compounds have been evaluated as inhibitors of enzymes like monoamine oxidase (MAO), which is a target for neuropsychiatric disorders, and vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis and cancer. researcher.lifenih.gov

The general process involves incubating the enzyme with its substrate in the presence and absence of the test compound. The rate of the enzymatic reaction is then measured, often through spectrophotometric or fluorometric methods. A decrease in the reaction rate in the presence of the compound indicates inhibition. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Receptor Binding Assays

Receptor binding assays are used to determine if a compound can bind to a specific receptor, which is often the first step in initiating a cellular response. These assays are crucial for identifying agonists or antagonists of receptors involved in various physiological processes. Benzoxazole derivatives have been screened for their binding affinity to various receptors, including the sphingosine-1-phosphate (S1P) receptors, which are involved in immune responses. nih.gov

In a typical receptor binding assay, a radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes) and varying concentrations of the test compound. The amount of radiolabeled ligand that binds to the receptor is then measured. If the test compound binds to the same site on the receptor, it will compete with the radiolabeled ligand, leading to a decrease in the measured radioactivity. This allows for the determination of the binding affinity of the test compound, often expressed as the inhibition constant (Ki).

Cellular Uptake and Distribution Studies

Understanding how a compound enters cells and where it localizes is critical for its pharmacological activity. Cellular uptake and distribution studies provide insights into the bioavailability and mechanism of action of a compound. These studies often utilize fluorescently labeled compounds or analytical techniques like mass spectrometry to track the compound's journey within the cell.

Methods to study cellular uptake can involve incubating cells with the compound and then lysing the cells to measure the intracellular concentration. The distribution of the compound within different cellular compartments (e.g., nucleus, cytoplasm, mitochondria) can be visualized using fluorescence microscopy if the compound is fluorescent or is tagged with a fluorescent dye. dovepress.com For example, studies have investigated the intracellular distribution of fluorescently labeled liposomes to understand their uptake pathway, which can be via endocytosis or membrane fusion. dovepress.com

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.netnih.gov By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features, or pharmacophores, that are essential for activity. This knowledge guides the design of more potent and selective compounds. nih.gov

For benzoxazole derivatives, SAR studies have been extensively used to optimize their various biological activities. nih.govresearchgate.net For instance, studies have shown that the nature and position of substituents on the benzoxazole ring can significantly impact their potency as enzyme inhibitors or receptor modulators. nih.gov The presence of electron-withdrawing or electron-donating groups at specific positions can enhance the antiproliferative and antimicrobial effects of these compounds. researchgate.net

In the context of this compound, an SAR study would involve synthesizing a series of analogs with modifications to both the benzoxazole ring and the acetate (B1210297) side chain. For example, substituents could be introduced onto the benzene (B151609) ring of the benzoxazole moiety, or the length and functionality of the acetate side chain could be altered. The biological activity of these analogs would then be evaluated using the methodologies described in section 5.2. These studies are crucial for identifying the optimal structural features for the desired pharmacological effect and for designing new compounds with improved properties.

Table 2: Hypothetical SAR Study of this compound Analogs

| Analog | Modification | Predicted Impact on Activity |

| Analog A | Addition of an electron-withdrawing group (e.g., -Cl, -NO₂) to the benzoxazole ring. | May enhance anticancer or antimicrobial activity. researchgate.net |

| Analog B | Addition of an electron-donating group (e.g., -OCH₃, -CH₃) to the benzoxazole ring. | Could modulate receptor binding affinity. |

| Analog C | Extension of the acetate side chain. | May alter the compound's solubility and cellular uptake. |

| Analog D | Replacement of the carboxylic acid with an ester or amide. | Could affect the compound's metabolic stability and bioavailability. |

Pharmacological Target Identification and Validation Methodologies

Identifying the specific molecular target of a bioactive compound is a critical step in drug discovery and development. researchgate.netyoutube.com It provides a deeper understanding of the compound's mechanism of action and is essential for optimizing its therapeutic effects while minimizing off-target toxicities. A variety of experimental and computational approaches are used for target identification and validation. researchgate.nettechnologynetworks.com

Direct biochemical methods involve techniques like affinity chromatography, where the compound is immobilized on a solid support to "fish out" its binding partners from a cell lysate. nih.gov Another approach is the use of photo-affinity labeling, where a photoreactive version of the compound is used to covalently link to its target upon UV irradiation, allowing for subsequent identification by mass spectrometry. youtube.com

Genetic and genomic approaches, such as CRISPR-Cas9 library screening, can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target or its pathway. nih.gov Computational methods, including molecular docking and machine learning algorithms, can predict potential targets based on the compound's structure and its similarity to known ligands of specific proteins. technologynetworks.com

Once a potential target is identified, it must be validated to confirm that its modulation is indeed responsible for the observed biological effect. youtube.com This can be achieved through techniques like RNA interference (RNAi) or CRISPR-mediated gene knockout to see if silencing the target gene mimics the effect of the compound. Furthermore, overexpressing the target protein might lead to resistance to the compound. Biochemical assays using the purified target protein can also confirm a direct interaction with the compound. researchgate.net

Table 3: Common Methodologies for Pharmacological Target Identification

| Methodology | Principle |

| Affinity Chromatography | The compound is immobilized and used as bait to capture its binding proteins from a cell extract. nih.gov |

| Photo-affinity Labeling | A photoreactive analog of the compound covalently binds to its target upon UV light exposure, enabling identification. youtube.com |

| CRISPR-Cas9 Screening | Identifies genes that influence cellular response to the compound, pointing to the target or its pathway. nih.gov |

| Molecular Docking | Computationally predicts the binding of the compound to the three-dimensional structure of potential protein targets. technologynetworks.com |

| Thermal Shift Assays | Measures the change in the thermal stability of a protein upon ligand binding. |

| Drug Affinity Responsive Target Stability (DARTS) | Exploits the principle that a protein becomes more resistant to proteolysis when bound to a small molecule. nih.gov |

Mechanistic Studies of Bioactivity at the Molecular and Cellular Levels

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is currently no publicly available research detailing the mechanistic studies of bioactivity for This compound at the molecular and cellular levels.

Searches for the compound, including its various names such as "1,3-benzoxazol-2-ylacetic acid sodium salt" and its unique Chemical Abstracts Service (CAS) number 1251919-71-7 , have confirmed its existence and availability from chemical suppliers. However, these searches did not yield any published studies in peer-reviewed journals or other scientific forums that investigate its biological or pharmacological properties.

Consequently, information regarding its mechanism of action, its effects on specific molecular targets, or its interactions within cellular pathways remains unelucidated. There are no available data to construct tables on research findings as the foundational studies have not been published.

While the broader class of benzoxazole derivatives has been a subject of scientific inquiry, with various compounds showing a range of biological activities including antimicrobial and cytotoxic effects, these findings cannot be extrapolated to this specific sodium salt without direct experimental evidence. The biological and pharmacological relevance of this compound is therefore an area that awaits investigation.

Applications in Advanced Materials Science and Other Industrial Domains

Exploration of Sodium 1,3-benzoxazol-2-ylacetate in Polymer Chemistry and Material Science

The unique structural and electronic properties of the benzoxazole (B165842) ring system provide a foundation for its exploration in advanced materials. The potential incorporation of this compound into polymers and its inherent photophysical characteristics are areas of growing scientific curiosity.

While direct studies on the use of this compound in polymer synthesis are not extensively documented, the functional groups present in the molecule—the carboxylate salt and the heterocyclic ring—suggest its potential as both a monomer and a polymer additive. The synthesis of functionalized polymers can be achieved through various methods, including the polymerization of functional monomers or the modification of existing polymers. beilstein-journals.org The presence of the carboxylate group could allow this compound to be incorporated into polyesters or polyamides, potentially modifying the polymer's thermal stability, mechanical properties, or optical characteristics.

Furthermore, mechanochemistry, a solvent-free method for polymer synthesis, offers a potential route for incorporating such specialized monomers, which can be advantageous for compounds with limited solubility. rsc.org The use of benzoxazole derivatives in the synthesis of high-performance polymers is an area of active research, and the specific properties of the acetate (B1210297) salt could offer unique advantages in certain polymerization processes.

Table 1: Potential Roles of this compound in Polymer Science

| Potential Role | Rationale | Potential Impact on Polymer Properties |

| Co-monomer | The carboxylate group can react with other monomers (e.g., diols, diamines) to form polyesters or polyamides. | Introduction of the benzoxazole moiety into the polymer backbone, potentially enhancing thermal stability and imparting specific optical properties. |

| Additive | Can be blended with existing polymers to modify their bulk properties. | Could act as a plasticizer, a stabilizer, or an optical brightening agent, depending on its interaction with the host polymer. |

| Surface Modifier | The polar carboxylate group could be used to modify the surface properties of polymers, enhancing wettability or adhesion. | Improved compatibility with other materials or enhanced performance in specific environments. |

Benzoxazole derivatives are well-known for their significant photophysical properties, including strong fluorescence and high quantum yields. jocpr.com These characteristics make them prime candidates for a range of optical applications. Research into related benzoxazole structures has demonstrated their utility as fluorescent whitening agents, which absorb ultraviolet light and emit it in the blue region of the visible spectrum, leading to a whitening effect in materials like textiles and plastics.

The photophysical behavior of benzoxazole-containing compounds is attributed to the rigid, planar structure of the fused ring system, which often leads to efficient light emission. Studies on similar molecules have shown that they can be used as dopants in organic light-emitting diodes (OLEDs) and as active media in dye lasers. While specific data for this compound is not yet widely available, its structural similarity to known photoluminescent compounds suggests it warrants investigation for these applications. The synthesis of novel fluorophores based on the 2,1,3-benzoxadiazole scaffold, a related heterocyclic system, has yielded compounds with interesting optical and electrochemical properties. frontiersin.org

Table 2: Potential Optical Applications of this compound

| Application | Underlying Principle | Potential Advantage of Benzoxazole Moiety |

| Photoluminescent Materials | Absorption of high-energy photons and subsequent emission of lower-energy photons (fluorescence). | High quantum yield and photostability are characteristic of many benzoxazole derivatives. |

| Dye Lasers | Use of an organic dye as the lasing medium. | The potential for high fluorescence efficiency could lead to efficient laser operation. |

| Whitening Agents | Absorption of UV light and emission of blue light to counteract yellowing in materials. | Benzoxazoles are a known class of optical brighteners. |

Role in Agrochemical Research and Development

The benzoxazole scaffold is recognized as a "privileged structure" in medicinal and agricultural chemistry due to its presence in a wide range of biologically active compounds. nih.govresearchgate.net Consequently, there is significant interest in the potential of this compound and related compounds in the development of new agrochemicals. nih.gov

Recent studies have highlighted the herbicidal potential of benzoxazole derivatives. researchgate.netnih.gov For instance, certain 2-nitromethylbenzoxazoles have demonstrated significant phytotoxicity against various plant species. nih.gov The investigation into the herbicidal activity of compounds like this compound typically involves a multi-step screening process.

Initial in vitro assays are conducted on the seeds of model plant species, such as Raphanus sativus (radish), to determine the effect on germination and early growth at various concentrations. sdiarticle5.com Compounds showing promise are then subjected to more extensive testing, including pre- and post-emergence trials on a panel of both monocotyledonous and dicotyledonous weeds. These studies help to establish the spectrum of activity and the effective application rates. Structure-activity relationship (SAR) studies are also crucial, where variations in the chemical structure are correlated with changes in herbicidal efficacy to optimize the lead compound. researchgate.net

Table 3: Methodologies for Investigating Herbicidal Potential

| Methodology | Description | Key Parameters Measured |

| Seed Germination Assay | Seeds of target weed and crop species are treated with the compound at various concentrations in a controlled environment (e.g., petri dishes). | Germination rate, root and shoot elongation. |

| Pre-emergence Assay | The compound is applied to the soil before weed emergence. | Weed control efficacy, crop tolerance. |

| Post-emergence Assay | The compound is applied to emerged weeds. | Weed control efficacy, crop tolerance, visual injury symptoms. |

| Structure-Activity Relationship (SAR) Studies | Synthesis and testing of a series of related compounds to determine the influence of different functional groups on activity. | Identification of key structural features for optimal herbicidal effect. |

The benzoxazole ring is also a key component in compounds with demonstrated insecticidal and fungicidal properties. nih.gov The assessment of this potential for this compound would follow established screening protocols.

For insecticidal activity, initial screens often involve exposing common agricultural pests, such as Spodoptera exigua (beet armyworm) or Mythimna separata (oriental armyworm), to the compound through diet incorporation or topical application. researchgate.net The mortality rate is then recorded over a specific period.

For fungicidal potential, in vitro assays are conducted against a panel of economically important plant pathogenic fungi, such as Fusarium solani, Botrytis cinerea, and Alternaria brassicae. researchgate.netsemanticscholar.org The inhibitory effect of the compound on mycelial growth is measured, and the half-maximal effective concentration (EC50) is determined. Promising compounds may then be tested in greenhouse or field trials to evaluate their efficacy in protecting crops from fungal diseases. Several benzoxazole and benzothiazole (B30560) derivatives have shown significant antifungal activity, in some cases exceeding that of commercial fungicides. researchgate.netnih.gov

Table 4: Reported Agrochemical Activity of Benzoxazole Derivatives

| Activity Type | Example Compound Class | Target Organism(s) | Reference |

| Herbicidal | 2-Nitromethylbenzoxazoles | Allium cepa, Solanum lycopersicum, Cucumis sativus, Sorghum bicolor | researchgate.netnih.gov |

| Insecticidal | Trifluoromethyl-containing benzoxazoles | Spodoptera exigua | researchgate.net |

| Fungicidal | 2-(Aryloxymethyl)benzoxazoles | Fusarium solani, Botrytis cinerea | semanticscholar.org |

| Antifungal | Various benzoxazole derivatives | Candida spp., Alternaria brassicae | researchgate.netnih.gov |

Use as an Intermediate in Organic Synthesis Beyond Bioactive Molecules

Beyond its potential direct applications, this compound can serve as a valuable intermediate in organic synthesis. The benzoxazole nucleus is a common starting point for the construction of more complex molecules. jocpr.com The presence of the acetate group provides a reactive handle for a variety of chemical transformations.

For example, the carboxylic acid (after acidification of the sodium salt) can be converted into an acid chloride, ester, or amide, allowing for its coupling with a wide range of other molecules. This versatility makes it a useful building block for the synthesis of specialty chemicals, functional dyes, and ligands for metal catalysis. The synthesis of related ethyl acetate derivatives of benzoxazole has been reported as part of the preparation of more complex heterocyclic systems. researchgate.net While much of the focus has been on the synthesis of bioactive compounds, the potential for creating novel industrial chemicals from this intermediate is significant. sdiarticle5.com

This compound stands as a compound with considerable, though largely unexplored, potential in several key industrial sectors. Its promise in materials science is rooted in the inherent photophysical properties of the benzoxazole core, suggesting applications as a component in advanced polymers and optical materials. In the agrochemical field, the well-established biological activity of the benzoxazole scaffold provides a strong rationale for investigating this compound as a novel herbicide, insecticide, or fungicide. Furthermore, its utility as a chemical intermediate opens up avenues for the synthesis of a diverse array of functional molecules. As research continues, a more detailed and specific understanding of the properties and applications of this compound will undoubtedly emerge, solidifying its place in the landscape of advanced chemical compounds.

Advanced Methodological Approaches and Future Research Directions

High-Throughput Synthesis and Screening of Sodium 1,3-benzoxazol-2-ylacetate Derivatives

High-throughput synthesis (HTS) and high-throughput screening (HTS) are transformative technologies that enable the rapid generation and evaluation of large libraries of chemical compounds. In the context of this compound, these methodologies are crucial for efficiently exploring the vast chemical space of its derivatives.

High-Throughput Synthesis:

The core of HTS lies in the parallel synthesis of numerous compounds, often on a microscale, using automated robotic systems. For benzoxazole (B165842) derivatives, this involves the adaptation of known synthetic routes to be compatible with automated platforms. Microwave-assisted synthesis has emerged as a particularly effective technique, significantly reducing reaction times compared to conventional heating methods. nih.govbenthamdirect.com This allows for the swift creation of a diverse array of derivatives by varying the substituents on the benzoxazole core.

High-Throughput Screening:

Once synthesized, these libraries of benzoxazole derivatives are subjected to HTS to identify compounds with desired biological activities. This process involves the use of automated, miniaturized assays that can test thousands of compounds in a short period. For instance, in the search for new anticancer agents, researchers can screen libraries of benzoxazole derivatives against various cancer cell lines to identify compounds that inhibit cell proliferation. nih.govnih.gov Diversity-based high-throughput virtual screening (D-HTVS) is another approach where computational models are used to screen large virtual libraries of compounds against a biological target before their actual synthesis, saving time and resources. nih.gov

A study focused on identifying dual inhibitors of EGFR and HER2 kinases for gastric cancer utilized D-HTVS to screen the ChemBridge small molecule library. nih.gov This computational screening, followed by in vitro validation, successfully identified a promising benzoxazine-containing compound. nih.gov

Application of Artificial Intelligence and Machine Learning in Benzoxazole Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling researchers to analyze vast datasets, predict compound properties, and design novel molecules with greater efficiency. youtube.comverseon.com

Predictive Modeling:

ML algorithms can be trained on existing data to build models that predict the biological activity, physicochemical properties, and potential toxicity of new benzoxazole derivatives. youtube.comnih.gov Quantitative Structure-Activity Relationship (QSAR) is a key computational tool that uses ML to correlate the chemical structure of compounds with their biological activities. nih.gov These models can help prioritize which derivatives to synthesize and test, thereby streamlining the discovery process. For example, AI models can be trained on the chemical structures and known activities of existing antibiotics to identify new potential antibiotic candidates from large compound libraries. verseon.com

De Novo Drug Design:

Generative AI models can design entirely new benzoxazole-based molecules with desired properties. These models learn the underlying rules of chemical structure and can generate novel compounds that are likely to be active against a specific target. This approach has the potential to explore novel areas of chemical space that have not been investigated through traditional methods.

Data Analysis and Interpretation:

The vast amounts of data generated from high-throughput screening and other experimental techniques can be effectively analyzed using AI and ML. These tools can identify complex patterns and relationships that may not be apparent to human researchers, leading to new insights into the mechanism of action of benzoxazole compounds. youtube.com

Green Chemistry Principles in the Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of benzoxazole derivatives to minimize environmental impact and improve the sustainability of chemical processes. nih.govresearchgate.net

Key green chemistry approaches in benzoxazole synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids. nih.gov

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. This includes the use of reusable heterogeneous catalysts, nanocatalysts, and biocatalysts. nih.govorganic-chemistry.orgacs.org For example, copper(II) ferrite (B1171679) nanoparticles have been used as a recyclable magnetic catalyst for benzoxazole synthesis. organic-chemistry.org

Energy Efficiency: Utilizing energy-efficient methods like microwave irradiation or ultrasound-assisted synthesis, which can significantly shorten reaction times and reduce energy consumption. nih.govjbarbiomed.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. researchgate.net

Recent research has demonstrated the successful application of these principles in the synthesis of benzoxazole derivatives, leading to higher yields, shorter reaction times, and simpler work-up procedures. acs.org

| Green Chemistry Principle | Application in Benzoxazole Synthesis | Example | Reference |

|---|---|---|---|

| Use of Greener Solvents | Replacing hazardous solvents with water, ethanol, or ionic liquids. | Synthesis in aqueous media using copper sulfate (B86663) as a catalyst. | |

| Catalysis | Employing reusable heterogeneous or nanocatalysts. | Use of a reusable Brønsted acidic ionic liquid gel under solvent-free conditions. | acs.org |

| Energy Efficiency | Utilizing microwave or ultrasound-assisted methods. | Microwave-assisted synthesis to significantly reduce reaction times. | nih.govbenthamdirect.com |

| Atom Economy | Designing efficient one-pot synthesis methods. | One-pot synthesis from o-aminophenols and aldehydes using a reusable catalyst. | organic-chemistry.org |

Nanotechnology-Based Approaches for Delivery or Formulation Research

Nanotechnology offers innovative solutions to overcome challenges associated with the delivery and formulation of therapeutic agents, including benzoxazole derivatives. nih.gov

Nanocarriers for Targeted Delivery:

Encapsulating benzoxazole compounds within nanocarriers, such as liposomes, polymeric nanoparticles, or dendrimers, can improve their solubility, stability, and pharmacokinetic profile. These nanocarriers can be engineered to specifically target diseased cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.

Nanocatalysts in Synthesis:

Nanoparticles are also being utilized as highly efficient and reusable catalysts in the synthesis of benzoxazole derivatives. nih.govajchem-a.com Their high surface-area-to-volume ratio often leads to enhanced catalytic activity. nih.gov For instance, magnetic nanoparticles functionalized with an acidic ionic liquid have been used as a recyclable catalyst for the synthesis of benzoxazoles under solvent-free conditions. nih.gov

Nanoformulations for Improved Bioavailability:

For orally administered drugs, nanoformulations can improve bioavailability by enhancing absorption in the gastrointestinal tract. By reducing the particle size of the drug to the nanometer range, the surface area for dissolution is increased, leading to improved absorption.

Interdisciplinary Collaborative Research on Benzoxazole Compounds

The complexity of modern drug discovery and development necessitates a collaborative approach that brings together experts from various scientific disciplines. The future of benzoxazole research will heavily rely on such interdisciplinary collaborations.

Bridging Chemistry, Biology, and Medicine:

Chemists will continue to design and synthesize novel benzoxazole derivatives, while biologists will investigate their mechanisms of action and evaluate their efficacy and safety in cellular and animal models. researchgate.netnih.gov Clinicians will then translate the most promising findings into clinical trials.

Integrating Computational Science:

Computational scientists and bioinformaticians will play a crucial role in analyzing large datasets, developing predictive models using AI and ML, and guiding the design of new experiments. nih.govtandfonline.com

Collaborations with Material Scientists and Engineers:

Partnerships with material scientists and engineers will be essential for developing innovative nanotechnology-based delivery systems and for designing new materials incorporating the benzoxazole scaffold. mdpi.com

By fostering these interdisciplinary collaborations, the scientific community can accelerate the translation of basic research on this compound and its derivatives into tangible therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for Sodium 1,3-benzoxazol-2-ylacetate, and how do reaction conditions influence yield and purity?

Synthesis typically involves cyclization and carboxylation steps. For example, benzoxazole derivatives are often synthesized via condensation of o-aminophenols with carboxylic acid derivatives under acidic or basic conditions. A modified procedure involves reacting 2-methylbenzoxazole with sodium hydride and ethyl benzoate in dry toluene at 70°C for 12 hours, followed by acid quenching and recrystallization . Adjusting reaction time, temperature, and stoichiometry of reagents (e.g., sodium hydride) can optimize yield and purity. Polyphosphoric acid (PPA) is another catalyst used for cyclization in related benzimidazole syntheses, suggesting its potential applicability here .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Combined spectroscopic and crystallographic methods are critical:

- NMR : Analyze - and -NMR to confirm the benzoxazole ring and acetate moiety.

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and validate bond lengths/angles .

- Mass spectrometry : Confirm molecular ion peaks (e.g., via ESI-MS) and fragmentation patterns.

ORTEP-III with a graphical interface (ORTEP-3) is recommended for visualizing thermal ellipsoids and assessing crystallographic disorder .

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

Benzoxazole derivatives are sensitive to moisture and light. Stability studies should include:

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures.

- Hygroscopicity tests : Store samples under inert gas (N/Ar) or desiccated conditions to prevent hydrolysis of the acetate group.

- pH stability : Test solubility and degradation in aqueous buffers (pH 1–12) to identify optimal storage conditions. Evidence from benzimidazole salts suggests that alkaline conditions may destabilize the heterocyclic ring .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced properties?

- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to tailor redox activity for catalytic or photochemical applications.

- Molecular docking : Screen interactions with biological targets (e.g., enzymes) if the compound has hypothesized therapeutic relevance.

- Crystal structure prediction (CSP) : Use software like Mercury (CCDC) to anticipate polymorphic forms and optimize crystallization protocols. SHELX-based refinements are critical for validating computational models against experimental data .

Q. What experimental strategies resolve contradictions in reported reactivity data for benzoxazole-acetate systems?

- Controlled kinetic studies : Compare reaction rates under varying temperatures and solvent polarities to identify rate-determining steps.

- Isotopic labeling : Use -labeled acetate to trace hydrolysis pathways.

- Cross-validation : Replicate conflicting studies with standardized protocols (e.g., consistent reagent grades, anhydrous conditions). For example, discrepancies in cyclization yields may stem from trace moisture in PPA or sodium hydride .

Q. How can mechanistic insights into this compound’s reactivity be derived using advanced spectroscopic techniques?

- In situ FTIR/Raman : Monitor intermediate formation during synthesis (e.g., acyloxy intermediates in esterification).

- EPR spectroscopy : Detect radical species if the compound participates in redox reactions.

- Time-resolved XRD : Capture transient crystalline phases during decomposition or solvation.

Methodological Tables

Q. Table 1: Optimization of Synthetic Conditions for this compound

| Parameter | Range Tested | Optimal Value | Impact on Yield/Purity |

|---|---|---|---|

| Reaction Temp. | 60–90°C | 70°C | Maximizes cyclization |

| NaH Stoichiometry | 3–5 equiv. | 4 equiv. | Reduces side products |

| Solvent | Toluene vs. DMF | Dry toluene | Prevents hydrolysis |

| Quenching pH | 5–9 | 5–6 (HCl) | Stabilizes product |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.